N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
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Overview
Description
N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a difluoro-substituted benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves the reaction of cyclopropylmethylamine with difluoro-2H-1,3-benzodioxol-5-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of advanced chemical reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-1,2,2a,3,4,5-hexahydro-4-acenaphthylenamine: This compound shares a similar cyclopropylmethyl group but has a different aromatic structure.
Methylenedioxycyclopropylmethylamphetamine (MDCPM): A psychedelic drug derivative of MDMA with a cyclopropylmethyl group.
Uniqueness: N-(cyclopropylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is unique due to its difluoro-substituted benzodioxole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-9-4-3-8(5-10(9)16-11)14-6-7-1-2-7/h3-5,7,14H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTGEWYFXBFWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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